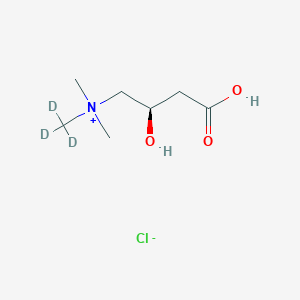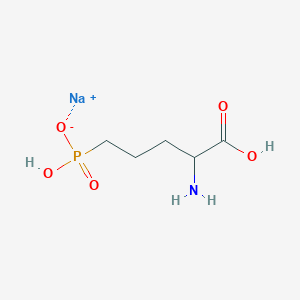
Arginino-succinic Acid Disodium Salt (>80per cent)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginino-succinic Acid Disodium Salt (ASA-DS) is an organic compound composed of arginine and succinic acid, and is used in a variety of scientific research applications. It is a white, odorless, crystalline powder with a molecular weight of 464.4 g/mol. ASA-DS has a purity of greater than 80%, and is used in laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Biochemical Research
Arginino-succinic Acid Disodium Salt is often used in biochemical research due to its role in the urea cycle and nitric oxide biosynthesis . It’s a key intermediate in these biological processes, making it a valuable compound for studying metabolic pathways.
Enzyme Activity Measurement
This compound has been used in the spectrophotometric measurement of argininosuccinate lyase (ASL) enzymatic activity in cell extracts . ASL is an enzyme that plays a crucial role in the urea cycle, which is the process by which mammals excrete ammonia.
Molecular Biology
In molecular biology, Arginino-succinic Acid Disodium Salt is used as a reference standard . Reference standards are substances with a known amount of a specific entity which are used to calibrate measurements in scientific research.
Mecanismo De Acción
Target of Action
Arginino-succinic Acid Disodium Salt primarily targets the urea cycle in the liver . It is an important intermediate in this cycle, which is crucial for the detoxification of ammonia in the body .
Mode of Action
The compound interacts with its targets through a series of enzymatic reactions. Some cells synthesize argininosuccinic acid from citrulline and aspartic acid and use it as a precursor for arginine in the urea cycle or citrulline-NO cycle . The enzyme that catalyzes the reaction is argininosuccinate synthetase .
Biochemical Pathways
Argininosuccinic acid is involved in the urea cycle and the citrulline-NO cycle . It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine . Additionally, argininosuccinic acid is a precursor to fumarate in the citric acid cycle via argininosuccinate lyase .
Result of Action
The primary result of the action of Arginino-succinic Acid Disodium Salt is the production of arginine, a semi-essential amino acid that plays a vital role in various biological processes . It also leads to the production of fumarate, a key intermediate in the citric acid cycle .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Arginino-succinic Acid Disodium Salt (>80per cent) involves the reaction between L-arginine and fumaric acid in the presence of water and a base catalyst to form arginino-succinic acid. The resulting acid is then neutralized with disodium hydroxide to form the disodium salt.", "Starting Materials": [ "L-arginine", "Fumaric acid", "Water", "Base catalyst", "Disodium hydroxide" ], "Reaction": [ "Step 1: L-arginine and fumaric acid are mixed together in the presence of water and a base catalyst.", "Step 2: The mixture is heated and stirred for several hours to allow the reaction to occur.", "Step 3: The resulting arginino-succinic acid is isolated and purified.", "Step 4: The acid is then neutralized with disodium hydroxide to form the disodium salt.", "Step 5: The disodium salt is isolated and purified to obtain the final product, Arginino-succinic Acid Disodium Salt (>80per cent)." ] } | |
Número CAS |
918149-29-8 |
Nombre del producto |
Arginino-succinic Acid Disodium Salt (>80per cent) |
Fórmula molecular |
C₁₀H₁₆N₄Na₂O₆ |
Peso molecular |
334.24 |
Sinónimos |
N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid Disodium Salt; N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid Disodium Salt; Argininosuccinic A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












